molecular formula C9H9BrO2S B8731807 methyl 2-((4-bromophenyl)thio)acetate CAS No. 50397-69-8

methyl 2-((4-bromophenyl)thio)acetate

Cat. No.: B8731807
CAS No.: 50397-69-8
M. Wt: 261.14 g/mol
InChI Key: WVYLZGUDDQAQFW-UHFFFAOYSA-N
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Description

methyl 2-((4-bromophenyl)thio)acetate is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfanyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-((4-bromophenyl)thio)acetate can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromophenylacetic acid.

    Thioether Formation: The 4-bromophenylacetic acid is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the corresponding thioether.

    Esterification: Finally, the thioether is esterified using methanol and an acid catalyst, such as sulfuric acid, to yield methyl [(4-bromophenyl)sulfanyl]acetate.

Industrial Production Methods: Industrial production of methyl [(4-bromophenyl)sulfanyl]acetate typically involves large-scale bromination, thioether formation, and esterification processes. These steps are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: methyl 2-((4-bromophenyl)thio)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

methyl 2-((4-bromophenyl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of methyl [(4-bromophenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    Methyl 4-bromophenylacetate: Similar structure but lacks the sulfanyl group.

    4-Bromophenylacetic acid: Precursor in the synthesis of methyl [(4-bromophenyl)sulfanyl]acetate.

    Methyl 4-bromobenzyl sulfide: Similar structure but with a benzyl group instead of an acetate ester.

Uniqueness: methyl 2-((4-bromophenyl)thio)acetate is unique due to the presence of both a bromine atom and a sulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various scientific fields.

Properties

CAS No.

50397-69-8

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)sulfanylacetate

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3

InChI Key

WVYLZGUDDQAQFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-phenylamine (172 mg) was dissolved in 1M−HCl aqueous solution (2 ml), and sodium nitrite (82.8 mg) was added at 0° C. After stirring at 0° C. for 30 minutes, a methanol solution of mercaptoacetic acid methyl ester (127 mg) was added, and saturated sodium hydrogencarbonate aqueous solution was further added, to adjust the pH to 5. After stirring at room temperature for 1 hour, stirring was further carried out at 60° C. for 2 hours. This was extracted with ethyl acetate (10 ml×2), and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (hexane/ethyl acetate=20/1), to obtain (4-bromo-phenylsulfanyl)-acetic acid methyl ester as a crude product. This was further stirred in 10 ml of methanol and 5M-NaOH aqueous solution at room temperature for 1 hour. After the water vessel was washed with ethyl acetate (30 ml), 1M−HCl aqueous solution was added to adjust the pH to 3. This was extracted with ethyl acetate (30 ml×2), and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure, to obtain the desired compound as a crude product (151 mg, 62%).
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172 mg
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82.8 mg
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reactant
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2 mL
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solvent
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0 (± 1) mol
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reactant
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127 mg
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reactant
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Reaction Step Three

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